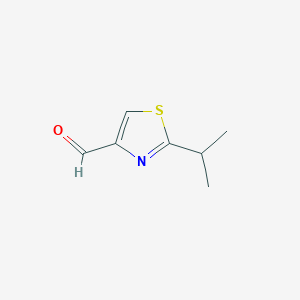

2-Isopropylthiazole-4-carbaldehyde

Description

Preparation of 2-Isopropylthiazole-4-carboxylic Acid and its Analogues

The formation of the 2-isopropylthiazole-4-carboxylic acid scaffold is primarily achieved through cyclization reactions that build the thiazole (B1198619) ring, followed by functional group transformations. The Hantzsch thiazole synthesis is the most widely recognized method for constructing the thiazole ring, involving the condensation of an α-halocarbonyl compound with a thioamide. nih.gov

In a typical pathway to obtain the target structure, a thioamide bearing the isopropyl group (isothiobutyramide) is reacted with an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate. This reaction directly installs the isopropyl group at the 2-position and an ester group at the 4-position of the thiazole ring. The resulting ester, 2-isopropylthiazole-4-carboxylate, can then be hydrolyzed to yield 2-isopropylthiazole-4-carboxylic acid. This hydrolysis is generally carried out under basic conditions, for instance, by refluxing with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the carboxylic acid product. google.com

Alternative strategies for introducing the carboxylic acid function at the 4-position include the oxidation of a precursor molecule. For example, a 4-methyl-2-isopropylthiazole or a 2-isopropylthiazole-4-carbaldehyde could be oxidized using strong oxidizing agents to form the corresponding carboxylic acid. google.com The synthesis of related thiazole-4-carboxylic acids has been documented starting from L-cysteine hydrochloride and formaldehyde, which undergo condensation and esterification, followed by oxidation to form the thiazole ring. google.com

Table 1: Key Compounds in the Synthesis of 2-Isopropylthiazole-4-carboxylic Acid

| Compound Name | Molecular Formula | Role in Synthesis |

| Isothiobutyramide | C₄H₉NS | Thioamide reactant providing the 2-isopropyl group |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | α-halocarbonyl reactant for Hantzsch synthesis |

| Ethyl 2-isopropylthiazole-4-carboxylate | C₁₀H₁₅NO₂S | Ester intermediate formed after cyclization |

| 2-Isopropylthiazole-4-carboxylic Acid | C₇H₉NO₂S | Final product after hydrolysis of the ester |

Synthesis of Hydrazide Analogs Derived from 2-Isopropylthiazole-4-carboxylic Acid

Hydrazides are valuable chemical intermediates known for their utility in synthesizing a variety of heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govnih.gov The conversion of 2-isopropylthiazole-4-carboxylic acid into its corresponding hydrazide is a direct and efficient process.

The most common method involves the reaction of a carboxylic acid ester with hydrazine (B178648) hydrate. nih.govmdpi.com Therefore, the synthesis typically begins with the esterification of 2-isopropylthiazole-4-carboxylic acid to its methyl or ethyl ester. This ester intermediate is then refluxed with hydrazine hydrate in a suitable solvent, commonly ethanol (B145695). mdpi.com The reaction leads to the formation of 2-isopropylthiazole-4-carbohydrazide. nih.govresearchgate.net These hydrazide derivatives serve as crucial building blocks for creating more complex molecules with potential biological activities. nih.gov The azomethine group (-NH–N=CH-) characteristic of hydrazide-hydrazones, formed by condensing the hydrazide with aldehydes, is a key feature in the design of new chemical entities. mdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-propan-2-yl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-5(2)7-8-6(3-9)4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEZKCPTDMEROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376801 | |

| Record name | 2-Isopropylthiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133047-46-8 | |

| Record name | 2-(1-Methylethyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133047-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylthiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 2 Isopropylthiazole 4 Carbaldehyde

Chemical and Physical Properties of 2-Isopropylthiazole-4-carbaldehyde

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 133047-46-8 chemsrc.com |

| Molecular Formula | C7H9NOS |

| Molecular Weight | 155.22 g/mol |

| Appearance | Not specified in search results |

| Purity | 95.0% chemsrc.com |

Molecular Structure and Spectroscopic Data of this compound

The molecular structure of this compound consists of a central thiazole (B1198619) ring. An isopropyl group is attached at the second position of this ring, and a carbaldehyde group is located at the fourth position. The aromaticity of the thiazole ring is a key feature, influencing its chemical behavior. nih.govwikipedia.org While specific spectroscopic data like 1H NMR and 13C NMR for this compound were not detailed in the provided search results, related studies on isopropylthiazole derivatives extensively use these techniques for structural characterization. nih.govnih.gov For instance, in similar structures, the proton and carbon signals of the thiazole ring, the isopropyl group, and the aldehyde group would exhibit characteristic chemical shifts.

Chemical Transformations and Reactivity Profiles of 2 Isopropylthiazole 4 Carbaldehyde

Oxidative Transformations of the Carbaldehyde Moiety

The aldehyde functional group of 2-isopropylthiazole-4-carbaldehyde is susceptible to oxidation, a common transformation for aldehydes. This process involves the conversion of the formyl group (-CHO) into a carboxylic acid group (-COOH) or its derivatives.

Conversion to Carboxylic Acid Derivatives

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. While specific studies detailing the oxidation of this compound to 2-isopropylthiazole-4-carboxylic acid are not extensively documented in the provided results, the conversion is a standard procedure. Generally, this transformation can be achieved using a variety of oxidizing agents. Common reagents for such conversions include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O) in the Tollens' test. The resulting 2-isopropylthiazole-4-carboxylic acid would be a key intermediate for the synthesis of other derivatives, such as esters and amides, by subsequent reactions.

Reductive Transformations of the Carbaldehyde Moiety

The carbaldehyde group can be readily reduced to a primary alcohol. This transformation is a cornerstone of organic synthesis, providing access to a different class of functionalized thiazoles.

Reduction to Alcohol Derivatives

The reduction of this compound yields (2-isopropylthiazol-4-yl)methanol. This can be accomplished using various reducing agents. Metal hydrides are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. nih.gov The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). For instance, the reduction of various aldehydes to their corresponding alcohols has been successfully achieved using NaBH4 in the presence of methanol. nih.gov Another powerful reducing agent is lithium aluminum hydride (LiAlH4), which can also be used but is less selective and more reactive than NaBH4. Catalytic hydrogenation, employing hydrogen gas with a metal catalyst such as palladium, platinum, or nickel, is another viable method for this reduction. researchgate.net The resulting alcohol, (2-isopropylthiazol-4-yl)methanol, can serve as a precursor for further synthetic modifications. chemsrc.com

Nucleophilic and Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring in this compound has a distinct reactivity pattern towards substitution reactions. The presence of both sulfur and nitrogen atoms within the five-membered ring influences the electron density and, consequently, its susceptibility to nucleophilic and electrophilic attack. The electron-withdrawing nature of the carbaldehyde group at the 4-position further deactivates the ring towards electrophilic substitution while potentially activating it for nucleophilic substitution, particularly at positions that are electronically deficient. Specific details on these reactions for this particular compound are limited in the provided search results.

Condensation Reactions Involving the Carbaldehyde Group

The carbonyl group of this compound is a key site for condensation reactions, where it reacts with nucleophiles, typically amines and their derivatives, to form new carbon-nitrogen double bonds. psu.edu These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and other organic molecules.

Formation of Schiff Bases and Hydrazone Derivatives

Schiff bases, also known as imines, are formed through the condensation of an aldehyde or ketone with a primary amine. psu.edunih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group. nih.gov The reaction is often catalyzed by an acid or a base. researchgate.net Similarly, hydrazones are synthesized by reacting an aldehyde or ketone with a hydrazine (B178648) derivative (-NHNH2). asianpubs.orgnih.gov This reaction proceeds via a similar mechanism to Schiff base formation. researchgate.net

The formation of Schiff bases and hydrazones from this compound would involve its reaction with various primary amines and hydrazines, respectively. These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or methanol. psu.eduasianpubs.org The products, this compound derived Schiff bases and hydrazones, are often crystalline solids and can be characterized by spectroscopic methods. asianpubs.orgresearchgate.net These derivatives are of interest due to their potential biological activities. asianpubs.orgnih.gov

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine (R-NH2) | Schiff Base |

| This compound | Hydrazine (H2N-NH2) | Hydrazone |

| This compound | Substituted Hydrazine (R-NH-NH2) | Substituted Hydrazone |

Cycloaddition Reactions Incorporating the Thiazole Core

The aromatic nature of the thiazole ring generally imparts a degree of stability that can make it a reluctant participant in cycloaddition reactions, often necessitating elevated temperatures or the presence of highly reactive reaction partners. libretexts.org However, the substituents on the ring play a crucial role in modulating this reactivity.

Diels-Alder Reactions:

Studies on related systems, such as 4-alkenylthiazoles, have shown that they can function as dienes in Diels-Alder reactions, particularly when an electron-donating group like an amino group is present at the C2 position. This highlights the significant influence of substituents on the thiazole ring's ability to participate in such cycloadditions.

1,3-Dipolar Cycloadditions:

Another important class of cycloadditions is the [3+2] or 1,3-dipolar cycloaddition. wikipedia.org In this context, the thiazole derivative could potentially react as a dipolarophile with a 1,3-dipole. The electron-withdrawing nature of the carbaldehyde group at the C4 position could activate the C4=C5 double bond of the thiazole ring towards reaction with an electron-rich 1,3-dipole.

Alternatively, the thiazole nitrogen could be alkylated to form a thiazolium salt. Subsequent deprotonation could generate a thiazolium ylide, which can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles. This approach has been successfully employed for the synthesis of fused pyrrolo[2,1-b]thiazole systems.

It is important to note that the steric bulk of the isopropyl group at the 2-position could also play a significant role in any potential cycloaddition reaction, potentially hindering the approach of the reacting partner.

While direct experimental data for this compound in cycloaddition reactions is scarce, the analysis of its electronic and steric properties based on known principles of thiazole reactivity allows for a theoretical assessment of its potential behavior. The presence of both electron-donating and electron-withdrawing groups suggests a nuanced reactivity profile that could potentially be exploited in both Diels-Alder and 1,3-dipolar cycloaddition strategies, though likely requiring carefully optimized reaction conditions. Further experimental investigation is necessary to fully elucidate the cycloaddition reactivity of this specific compound.

Metabolic and Biotransformational Research of 2 Isopropylthiazole 4 Carbaldehyde

Identification as a Key Metabolite in Drug Biotransformation Pathways

Role in Ritonavir (RTV) Metabolism

Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is widely used as a pharmacokinetic enhancer for other antiviral drugs. nih.gov The metabolism of Ritonavir itself leads to the formation of several byproducts, including 2-Isopropylthiazole-4-carbaldehyde. nih.gov This aldehyde is generated through a dealkylation process of the Ritonavir molecule. nih.gov The presence of this compound was confirmed in incubations of Ritonavir with human liver microsomes (HLM) through the use of a trapping agent, methoxylamine. nih.gov

Mechanisms of Metabolite Formation from this compound

Once formed, this compound undergoes further metabolic transformations. Two key downstream metabolites have been identified: M1-1 (2-(2-Isopropylthiazole-4-carboxamido)acetic acid) and M1-2 ((R)-2-acetamido-3-((2-isopropylthiazol-4-yl)methylthio)propanoic acid). nih.gov

The proposed mechanism for the formation of these metabolites involves two distinct pathways:

Oxidation Pathway to M1-1: this compound is oxidized to a carboxylic acid. This acid then undergoes conjugation with glycine (B1666218) to form the M1-1 metabolite. nih.gov

Reduction and Conjugation Pathway to M1-2: The carbaldehyde is first reduced to an alcohol. This alcohol can then be sulfated, forming a good leaving group. The subsequent decomposition of the sulfate (B86663) leads to the formation of a reactive cationic intermediate. This intermediate can bind to nucleophiles such as glutathione (B108866) (GSH). The resulting GSH adduct is further degraded to form the N-acetylcysteine conjugated product, M1-2, which is detectable in urine. nih.gov

In vivo and In vitro Metabolic Studies

To elucidate the metabolic pathways of this compound, both in vivo and in vitro studies have been conducted. These studies have been instrumental in understanding the enzymatic processes involved and in identifying the resulting downstream metabolites.

Enzymatic Pathways Involved in this compound Transformation

In vivo studies using wild-type mice treated with this compound have been crucial in verifying the metabolic pathways proposed from the analysis of Ritonavir metabolism. nih.gov The transformation of this compound into its downstream metabolites, M1-1 and M1-2, points to the involvement of specific enzymatic pathways. The oxidation to a carboxylic acid suggests the action of aldehyde dehydrogenases, while the reduction to an alcohol implies the involvement of alcohol dehydrogenases or aldo-keto reductases. The subsequent conjugation reactions are mediated by specific transferase enzymes, such as glycine N-acyltransferase for M1-1 and glutathione S-transferases for the initial step in the formation of M1-2. nih.gov

Analysis of Downstream Metabolites

The downstream metabolites of this compound have been identified and characterized in the urine of mice treated with Ritonavir. nih.gov

| Metabolite | Chemical Name | Molecular Weight (Da) | Key MS/MS Fragments (m/z) |

| M1-1 | 2-(2-Isopropylthiazole-4-carboxamido)acetic acid | 229 | 182, 154, 127, 78 |

| M1-2 | (R)-2-acetamido-3-((2-isopropylthiazol-4-yl)methylthio)propanoic acid | 303 | 261, 174, 140, 70 |

These metabolites, a glycine conjugate (M1-1) and an N-acetylcysteine conjugate (M1-2), confirm the proposed biotransformation pathways of this compound. nih.gov Their identification provides a more complete picture of the metabolic fate of Ritonavir.

Role of 2 Isopropylthiazole 4 Carbaldehyde in Medicinal Chemistry

Scaffold for the Development of Novel Therapeutic Agents

The thiazole (B1198619) scaffold is a privileged structure in drug discovery due to its presence in numerous approved drugs and its wide range of biological activities. researchgate.netmdpi.com 2-Isopropylthiazole-4-carbaldehyde serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. By modifying the aldehyde group, chemists can introduce diverse functionalities and create libraries of new molecules for biological screening. nih.govnih.gov

Intermediate in the Synthesis of Bioactive Molecules

Research has demonstrated the utility of isopropylthiazole derivatives as intermediates in the synthesis of compounds with significant biological activity. For example, studies have shown that derivatives of 4-isopropylthiazole (B170079) can exhibit potent antibacterial, antifungal, and antitubercular properties. nih.govnih.gov In one study, a series of 4-isopropylthiazole-2-carbohydrazide analogs were synthesized and showed considerable antitubercular efficacy. nih.gov Another study reported on the synthesis of 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives with promising antimicrobial and antitubercular activities. nih.gov These examples highlight the importance of the isopropylthiazole core, for which this compound is a key synthetic precursor, in the development of new drug candidates.

Computational and Spectroscopic Methodologies in 2 Isopropylthiazole 4 Carbaldehyde Research

Spectroscopic Characterization as a Research Tool

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of 2-Isopropylthiazole-4-carbaldehyde and its derivatives. nih.govresearchgate.netnih.govrsc.org These methods provide detailed information about the molecular structure, bonding, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are routinely used to confirm its structure. nih.govrsc.org

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule. The isopropyl group typically shows a doublet for the six equivalent methyl protons and a septet for the single methine proton. The aldehyde proton appears as a distinct singlet in the downfield region, while the thiazole (B1198619) ring proton also gives a characteristic singlet.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, with the carbonyl carbon of the aldehyde group being particularly deshielded and appearing at a high chemical shift. nih.gov

Table 1: Typical NMR Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Isopropyl-CH₃ | ~1.3 (d) | ~23 |

| Isopropyl-CH | ~3.2 (sept) | ~34 |

| Thiazole-C5-H | ~8.2 (s) | ~125 |

| Aldehyde-CHO | ~9.9 (s) | ~185 |

| Thiazole-C2 | - | ~170 |

| Thiazole-C4 | - | ~150 |

| Thiazole-C5 | ~8.2 | ~125 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. d = doublet, sept = septet, s = singlet.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the vibrations of its bonds. nih.govmdpi.comnih.gov In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the key functional groups.

A strong absorption band is typically observed in the region of 1670-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. nih.gov The C-H stretch of the aldehyde can be seen as a weaker band around 2720-2820 cm⁻¹. The spectrum also shows absorptions corresponding to the C=N and C=C stretching vibrations of the thiazole ring, usually in the 1500-1600 cm⁻¹ region. The C-H bonds of the isopropyl group and the thiazole ring will also have their characteristic stretching and bending vibrations. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch | 1670-1700 |

| Aldehyde | C-H stretch | 2720-2820 |

| Thiazole Ring | C=N stretch | ~1580 |

| Thiazole Ring | C=C stretch | ~1520 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. mdpi.comrsc.orgsapub.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov

Upon ionization, the molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure. For this compound, common fragmentation pathways may involve the loss of the isopropyl group, the formyl group (CHO), or cleavage of the thiazole ring. nih.govresearchgate.net

Table 3: Potential Mass Spectrometry Fragments of this compound

| Fragment | Description | Potential m/z |

|---|---|---|

| [M]+ | Molecular Ion | 155 |

| [M-CH(CH₃)₂]+ | Loss of isopropyl group | 112 |

| [M-CHO]+ | Loss of formyl group | 126 |

| [C₃H₇]+ | Isopropyl cation | 43 |

Note: m/z values correspond to the most abundant isotopes.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the properties and behavior of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgnih.govscirp.org For this compound, DFT calculations can predict its geometry, electronic properties, and reactivity. nih.gov These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict the molecular electrostatic potential (MEP). rsc.org This information is valuable for understanding how the molecule will interact with other chemical species and for predicting its reaction mechanisms.

Molecular Docking Studies in Drug Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.orgnih.gov In the context of drug discovery, molecular docking is used to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a protein target. rsc.orgresearchgate.net These studies can help in the rational design of new, more potent drug candidates by providing insights into the key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. nih.govacs.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound research, QSAR serves as a predictive tool to guide the design of new derivatives with enhanced therapeutic potential. By identifying key molecular descriptors that influence a specific biological activity, QSAR models can prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified using molecular descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For this compound, this would involve synthesizing a library of derivatives with variations at different positions of the thiazole ring or the carbaldehyde group.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

While specific QSAR models for this compound are not extensively reported in the public domain, the principles can be illustrated through studies on analogous thiazole derivatives. Research on various thiazole-containing compounds has demonstrated the utility of QSAR in designing molecules with diverse biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov

For instance, in a hypothetical QSAR study on a series of 2-substituted-thiazole-4-carbaldehyde derivatives, one might investigate how variations in the substituent at the 2-position affect a particular biological response. The isopropyl group in the parent compound contributes to its lipophilicity. A QSAR model could explore the impact of replacing the isopropyl group with other alkyl or aryl groups of varying sizes and electronic properties.

Illustrative Data for a Hypothetical QSAR Study:

The following interactive table represents a hypothetical dataset for a series of 2-substituted-thiazole-4-carbaldehyde derivatives and their observed biological activity (e.g., as measured by the half-maximal inhibitory concentration, IC₅₀). The molecular descriptors included are for illustrative purposes to demonstrate the types of parameters used in QSAR modeling.

| Compound ID | 2-Substituent | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

| 1 | -CH(CH₃)₂ | 155.22 | 1.8 | 45.5 | 10.5 |

| 2 | -CH₃ | 127.16 | 1.2 | 45.5 | 25.2 |

| 3 | -C₂H₅ | 141.19 | 1.5 | 45.5 | 18.7 |

| 4 | -Phenyl | 189.23 | 2.5 | 45.5 | 5.3 |

| 5 | -p-Cl-Phenyl | 223.67 | 3.1 | 45.5 | 2.1 |

| 6 | -p-OCH₃-Phenyl | 219.26 | 2.3 | 54.7 | 8.9 |

From such a dataset, a QSAR model might reveal that an increase in lipophilicity (LogP) and the presence of an electron-withdrawing group (like chlorine) on the phenyl ring at the 2-position are correlated with higher biological activity (lower IC₅₀). This insight would then guide the synthesis of new derivatives with these desired features.

Studies on other thiazole derivatives have highlighted the importance of specific structural features for their biological activity. For example, research on certain thiazole-based compounds has shown that the nature and position of substituents on the thiazole ring significantly influence their antimicrobial or anticancer potency. researchgate.netmdpi.com These findings underscore the potential of applying similar QSAR methodologies to the systematic design of novel and more effective derivatives of this compound.

Future Research Directions and Open Challenges in 2 Isopropylthiazole 4 Carbaldehyde Studies

Novel Synthetic Pathways for Enhanced Efficiency and Scalability

The development of efficient and scalable synthetic routes is a cornerstone of chemical research, enabling the production of compounds for extensive study and potential commercialization. While specific methods for 2-isopropylthiazole-4-carbaldehyde are not extensively documented, the synthesis of thiazole (B1198619) derivatives is a well-established field. Future research should focus on adapting and refining these existing methods to improve the yield, purity, and cost-effectiveness of this compound synthesis.

One promising avenue is the exploration of environmentally benign synthetic approaches. The use of green solvents, such as water or polyethylene glycol (PEG-400), and catalyst-free reactions have been successfully employed for other thiazole derivatives and could be adapted for the synthesis of the target compound. bepls.com Microwave-assisted synthesis is another green chemistry approach that has been shown to accelerate the formation of hydrazinyl thiazoles, offering advantages like reduced reaction times and the absence of harmful by-products. bepls.com

Furthermore, the development of one-pot, multi-component reactions presents an opportunity for significant gains in efficiency. Such procedures, which combine multiple reaction steps into a single operation, can streamline the synthesis and reduce waste. For instance, a one-pot method for synthesizing new Hantzsch thiazole derivatives using a reusable catalyst has been reported, demonstrating the potential for high yields under conventional heating or ultrasonic irradiation. bepls.com

A significant challenge in this area will be the development of a truly scalable synthesis. While laboratory-scale syntheses may be adequate for initial studies, the transition to pilot-plant and industrial-scale production requires robust and reproducible methods. Research into scalable syntheses of related structures, such as thiazole peptide macrocycles, could provide valuable insights into the methodologies and technologies required for the large-scale production of this compound. thieme.de

Exploration of Undiscovered Bioactive Derivatives

The thiazole scaffold is a privileged structure in medicinal chemistry, with a vast number of derivatives exhibiting a wide range of biological activities. The exploration of undiscovered bioactive derivatives of this compound represents a significant opportunity for the discovery of novel therapeutic agents.

Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives. Modifications to the 2-isopropyl group and the 4-carbaldehyde moiety could lead to compounds with enhanced potency and selectivity for various biological targets. For example, the synthesis of thiazole-integrated pyrrolotriazinone derivatives has been explored as a strategy to combine the antiproliferative properties of thiazoles with the PI3K inhibitory activity of pyrrolotriazinones, targeting critical signaling pathways in cancer. researchgate.net

The potential therapeutic areas for these derivatives are broad and include:

Anticancer Activity: Thiazole derivatives have demonstrated potent antitumor and cytotoxic activity against various cancer cell lines. researchgate.net

Antimicrobial Activity: The thiazole ring is a key component of many antimicrobial drugs, and novel derivatives could be effective against resistant strains of bacteria and fungi.

Anti-inflammatory and Analgesic Activity: The anti-inflammatory and analgesic properties of thiazole-containing compounds have been documented, suggesting potential applications in the treatment of inflammatory diseases and pain.

Antiviral Activity: Thiazole derivatives have also been investigated for their antiviral properties, which could be relevant in the development of new treatments for viral infections.

A key challenge in this area will be the rational design of derivatives with specific biological activities. This will require a deep understanding of the structure-activity relationships (SAR) of thiazole compounds and the use of computational tools to predict the biological activity of novel structures.

Mechanistic Elucidation of Biological Activities at a Molecular Level

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound and its derivatives, future research should aim to elucidate their mechanisms of action at a molecular level.

This will involve identifying the specific cellular targets with which these compounds interact. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can be employed to identify the protein targets of bioactive derivatives. Once potential targets are identified, further studies will be needed to validate these interactions and to understand how they lead to the observed biological effects.

For example, studies on other thiazole derivatives have shown that they can influence key cellular processes such as the cell cycle, DNA fragmentation, and mitochondrial depolarization in cancer cells. Investigating whether this compound derivatives have similar effects could provide valuable insights into their potential as anticancer agents.

Another important area of investigation will be the elucidation of the biochemical pathways that are modulated by these compounds. This could involve transcriptomic and proteomic studies to identify changes in gene and protein expression in response to treatment with the compounds. Understanding these pathways will not only shed light on the mechanism of action but may also reveal potential biomarkers for predicting treatment response.

A significant challenge in this area will be the complexity of biological systems. The biological activity of a compound is often the result of its interaction with multiple targets and the modulation of multiple pathways. A systems biology approach, which integrates data from multiple sources, will likely be necessary to fully understand the molecular mechanisms of this compound and its derivatives.

Advanced Computational Modeling for Predictive Research

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of the biological activity and pharmacokinetic properties of compounds before they are synthesized. For this compound, the application of advanced computational modeling techniques holds great promise for accelerating the discovery and development of new bioactive derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models can then be used to predict the activity of virtual compounds and to prioritize the synthesis of the most promising candidates.

Molecular docking is another powerful computational technique that can be used to predict the binding mode of a compound to its target protein. This information can be used to design derivatives with improved binding affinity and selectivity.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the drug-like properties of a compound at an early stage of the drug discovery process. This can help to identify compounds with potential liabilities and to guide the design of derivatives with improved pharmacokinetic profiles.

The following table summarizes some of the key computational approaches and their potential applications in the study of this compound:

| Computational Approach | Application |

| QSAR | Predict the biological activity of novel derivatives. |

| Molecular Docking | Predict the binding mode to target proteins. |

| Molecular Dynamics Simulations | Study the dynamic behavior of the compound-protein complex. |

| In silico ADMET Prediction | Assess the drug-like properties of compounds. |

A key challenge in this area will be the development of accurate and reliable computational models. This will require high-quality experimental data for model training and validation. Furthermore, the complexity of biological systems can make it difficult to accurately predict the in vivo behavior of a compound based on in silico models alone. Therefore, it will be important to use a combination of computational and experimental approaches to guide the drug discovery process.

Translational Research from Laboratory to Potential Clinical Applications

The ultimate goal of drug discovery research is to translate promising laboratory findings into new clinical therapies. For this compound and its derivatives, a clear pathway for translational research will need to be established.

This will involve a series of preclinical studies to evaluate the safety and efficacy of the most promising compounds in animal models of disease. These studies will provide the necessary data to support an Investigational New Drug (IND) application to regulatory authorities, which is a prerequisite for initiating clinical trials in humans.

The design of these preclinical studies will be critical for their success. The choice of animal models, the dose and route of administration, and the endpoints to be measured will all need to be carefully considered. Furthermore, the development of robust and validated biomarkers will be essential for monitoring the therapeutic response and for making informed decisions about the progression of a compound into clinical development.

The following table outlines the key stages of translational research and the associated activities:

| Stage | Activities |

| Lead Optimization | Synthesis and evaluation of derivatives to improve potency, selectivity, and pharmacokinetic properties. |

| Preclinical Development | In vivo efficacy and safety studies in animal models. Formulation development. |

| IND-Enabling Studies | GLP toxicology and safety pharmacology studies. |

| Clinical Trials | Phase I, II, and III clinical trials in humans to evaluate safety and efficacy. |

A major challenge in translational research is the high attrition rate of drug candidates. Many compounds that show promise in preclinical studies fail to demonstrate safety or efficacy in clinical trials. To mitigate this risk, it will be important to have a strong scientific rationale for the development of this compound derivatives and to use a data-driven approach to decision-making throughout the drug development process.

Q & A

Q. Advanced Research Focus

- Storage: –20°C in anhydrous DMSO to prevent aldehyde oxidation or hydration .

- pH Sensitivity: Degradation studies in buffers (pH 2–9) monitored via HPLC to optimize incubation conditions.

- Light Protection: Shield from UV light to avoid photodegradation .

How is this compound utilized as a precursor in synthetic organic chemistry?

Q. Advanced Research Focus

- Schiff Base Formation: React with amines to generate imines for coordination chemistry or bioactive molecule synthesis.

- Heterocyclic Derivatives: Condensation with hydrazines or thiosemicarbazides to form thiazole-based ligands (e.g., thiosemicarbazones) .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling of the aldehyde group for functionalized thiazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.